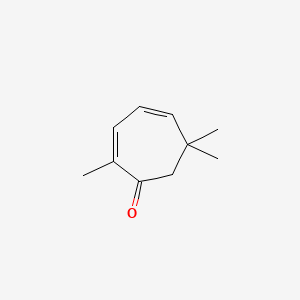

Eucarvone

Vue d'ensemble

Description

- Eucarvone : A chemical compound derived from carvone, undergoing various chemical transformations and applications in organic chemistry.

Synthesis Analysis

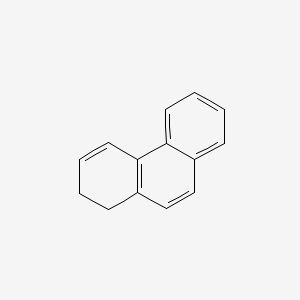

- Synthesis of Isocarvone : Enantiomerically pure isocarvone synthesized from carvone, providing chiral building blocks for natural products and optically active compounds (González et al., 2004).

- Transformation from (-)-Carvone : Enantiospecific approach to eudesmane, nor-, iso-, and dihydroagarofuran frameworks from (-)-carvone, including reductive opening and RCM reaction (RAJENDRAN & Mehta, 2015).

Molecular Structure Analysis

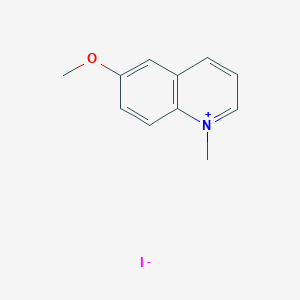

- Protonated this compound : Carbon and proton chemical shifts used to establish charge localization in protonated this compound, suggesting predominant residence of the FSO3-counter ion near C-3 (Cornélis & Laszlo, 1973).

Chemical Reactions and Properties

- Photoisomerization : Photoisomerization of this compound leading to various products like dehydrocamphor and cyclobutanone, showcasing its reactivity under light (Takino & Hart, 1970).

- Transformations in Acid : this compound and eucarvole oxides react with acids, leading to various products, demonstrating its acid reactivity (Karaseva et al., 1984).

Physical Properties Analysis

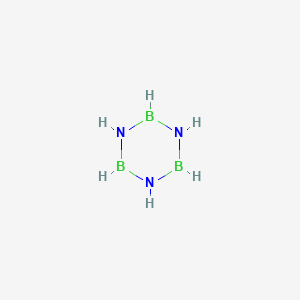

- Ring Inversion Processes : Study of protonation and formation of boron trihalide adducts of this compound, revealing insights into its physical properties like ring inversion barriers (Childs & Hor, 1977).

Chemical Properties Analysis

- Antioxidant Properties : Carvone-derived compounds exhibit high antioxidant activity, hinting at this compound's potential chemical properties (Galstyan et al., 2018).

Applications De Recherche Scientifique

Phytotoxicité et développement d’herbicides

L’Eucarvone a été identifié comme un composé phytotoxique puissant avec des applications potentielles dans le développement d’herbicides. Il présente de forts effets inhibiteurs sur la croissance des racines et des pousses des semis de laitue, et son mode d’action est supposé impliquer la surproduction d’espèces réactives de l’oxygène (ROS) et les dommages oxydatifs qui en résultent dans les plantes sensibles . Cette phytotoxicité sélective suggère que l’this compound pourrait être utilisé pour développer des herbicides plus sûrs pour l’environnement.

Gestion des ravageurs

Dans le domaine de la gestion des ravageurs, l’this compound a démontré une toxicité fumigène contre la teigne de la pomme de terre, Phthorimaea operculella. Il s’avère prometteur comme alternative naturelle aux fumigants chimiques de synthèse pour protéger les pommes de terre stockées de ce ravageur. Le fort effet fumigène de l’this compound sur les papillons adultes indique son potentiel comme fumigant botanique dans les stratégies de lutte intégrée contre les ravageurs .

Déterrence de l’oviposition

L’this compound sert également de déterrent de l’oviposition pour certaines espèces d’insectes. Il a été démontré qu’il dissuadait de manière significative la ponte des œufs par Phthorimaea operculella, ce qui pourrait être bénéfique pour réduire la population de ce ravageur dans les milieux agricoles. Cette propriété souligne encore son utilité dans les applications de lutte contre les ravageurs .

Recherche sur l’allélopathie

L’étude de l’allélopathie, ou les interactions chimiques entre les plantes, est un autre domaine où l’this compound est pertinent. Ses forts effets inhibiteurs sur la croissance des plantes suggèrent qu’il pourrait servir de composé principal pour comprendre les mécanismes allélopathiques que les plantes utilisent pour se concurrencer les unes les autres. Cette connaissance peut éclairer le développement de nouvelles pratiques et produits agricoles .

Production d’huile essentielle induite par la lumière

La recherche sur les effets de différentes qualités de lumière sur la production d’huile essentielle dans les plantes a révélé que la teneur en this compound peut être influencée par les conditions de lumière. Cette découverte est importante pour optimiser la culture de plantes médicinales comme Asarum heterotropoides, où l’this compound est un composant clé de l’huile essentielle .

Caractérisation des plantes médicinales

L’this compound est utilisé dans la caractérisation des plantes médicinales, en particulier pour identifier les composants responsables de leurs propriétés thérapeutiques. En comprenant le rôle de l’this compound dans le profil chimique global de la plante, les chercheurs peuvent mieux évaluer la valeur médicinale de la plante et ses applications potentielles dans la médecine traditionnelle et moderne .

Études sur les espèces réactives de l’oxygène (ROS)

La capacité de l’this compound à induire une surproduction de ROS en fait un composé précieux pour l’étude du stress oxydatif et de ses effets sur la physiologie des plantes. Cette recherche a des implications pour comprendre comment les plantes répondent aux facteurs de stress environnementaux et pourrait conduire au développement de variétés de cultures plus résistantes .

Recherche sur les métabolites secondaires

En tant que métabolite secondaire dans les plantes, l’this compound contribue aux mécanismes de défense de la plante. L’étude de l’this compound et d’autres métabolites secondaires améliore notre compréhension de l’écologie et de l’évolution des plantes, ainsi que de leurs utilisations potentielles en agriculture et en pharmacologie .

Chacune de ces applications met en évidence le potentiel de recherche scientifique diversifié de l’this compound. Son rôle dans la biologie et l’écologie des plantes, ainsi que ses applications pratiques en agriculture et en médecine, en font un composé d’intérêt majeur pour les chercheurs dans divers domaines. <|\im_end|> OP: ### Analyse complète des applications de recherche scientifique de l’this compound

L’this compound, un composé naturel présent dans certaines plantes médicinales, a attiré l’attention en raison de ses diverses applications dans la recherche scientifique. Voici une analyse détaillée des applications uniques de l’this compound dans divers domaines scientifiques :

Phytotoxicité et développement d’herbicides : L’this compound a été identifié comme un composé phytotoxique puissant, ce qui signifie qu’il peut inhiber la croissance d’autres plantes. Cette propriété est particulièrement utile dans le développement d’herbicides naturels. Des recherches ont montré que l’this compound peut provoquer la mort cellulaire, générer des espèces réactives de l’oxygène (ROS) et induire une peroxydation lipidique dans les espèces végétales sensibles, ce qui en fait un candidat pour des herbicides plus respectueux de l’environnement .

Gestion des ravageurs : Dans le domaine de la gestion des ravageurs, l’this compound a montré une toxicité fumigène contre certains ravageurs, comme la teigne de la pomme de terre (Phthorimaea operculella). Sa capacité à agir comme fumigant naturel en fait une alternative potentielle aux produits chimiques de synthèse pour protéger les cultures pendant le stockage .

Déterrence de l’oviposition : L’this compound a fait preuve d’efficacité comme déterrent de l’oviposition, ce qui signifie qu’il peut empêcher les insectes de pondre des œufs. Ceci est particulièrement utile pour contrôler les populations de ravageurs en agriculture, car cela pourrait réduire le nombre de ravageurs futurs sans avoir recours à des produits chimiques nocifs .

Recherche sur l’allélopathie : L’allélopathie est l’étude de la façon dont les plantes interagissent chimiquement entre elles, souvent pour inhiber la croissance des plantes concurrentes. Les forts effets inhibiteurs de l’this compound sur la croissance des plantes en font un composé précieux pour étudier les interactions allélopathiques, ce qui pourrait conduire au développement de nouvelles pratiques agricoles .

Production d’huile essentielle induite par la lumière : Des recherches ont indiqué que la qualité de la lumière peut affecter la production d’huiles essentielles dans les plantes, la teneur en this compound variant en fonction des conditions de lumière. Cette connaissance peut être appliquée pour optimiser la culture de plantes médicinales afin de maximiser leur potentiel thérapeutique .

Orientations Futures

Mécanisme D'action

Target of Action

Eucarvone, a natural compound found in various medicinal plants , primarily targets plant roots . It has been shown to have a species-selective inhibitory effect on the growth of certain plants .

Mode of Action

This compound interacts with its targets by inducing the overproduction of reactive oxygen species (ROS) . This overproduction of ROS leads to membrane lipid damage , which can result in cell death and growth inhibition in susceptible plant roots .

Biochemical Pathways

It is known that the compound’s action results in the overproduction of ros , which can cause oxidative damage in cells . This process likely involves multiple biochemical pathways related to ROS production and lipid metabolism .

Pharmacokinetics

It is known that this compound is a slightly soluble compound , which may influence its bioavailability and distribution within organisms.

Result of Action

The primary molecular and cellular effects of this compound’s action are the induction of ROS overproduction, leading to membrane lipid damage . This can result in cell death and growth inhibition in susceptible plant roots . These effects are species-selective, suggesting that this compound may interact differently with different species .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of compounds like this compound. Factors such as light, temperature, and pollution could potentially alter the effects of this compound . .

Propriétés

IUPAC Name |

2,6,6-trimethylcyclohepta-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)7-9(8)11/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGQIURXCUHNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(CC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198310 | |

| Record name | Eucarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503-93-5 | |

| Record name | Eucarvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucarvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eucarvone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eucarvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-TRIMETHYL-CYCLOHEPTA-2,4-DIENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUCARVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H2K49X6B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of eucarvone?

A1: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound's structure can be confirmed using NMR spectroscopy. For instance, protonated this compound exhibits characteristic carbon and proton chemical shifts, along with interproton coupling constants, which provide insights into its charge distribution. []

Q3: How can this compound be synthesized?

A3: One synthetic route utilizes the readily available compound, carvone. Through a series of reactions, including photoisomerization and a Beckmann cleavage, carvone can be transformed into racemic grandisol, a pheromone component of the boll weevil, with this compound serving as a key intermediate in the synthesis. []

Q4: Does this compound exhibit any insecticidal properties?

A4: Yes, this compound has demonstrated insecticidal activity. Studies have shown its fumigant toxicity against various insect pests, including the rice weevil (Sitophilus oryzae) and the potato tuber moth (Phthorimaea operculella). [, , ]

Q5: What is the mechanism of this compound's insecticidal action?

A5: While the exact mechanism is not fully elucidated, studies suggest that this compound, like some other monoterpenoids, may exert its insecticidal effect by disrupting the nervous system of insects. Further research is needed to determine the precise mode of action. [, ]

Q6: Has this compound shown potential for mosquito control?

A6: Yes, research indicates that this compound possesses larvicidal activity against Culex pipiens larvae, highlighting its potential for mosquito control. Additionally, studies have explored its repellent properties against adult Culex pipiens. [, ]

Q7: Are there any other potential applications of this compound in pest management?

A7: Beyond its insecticidal activity, this compound's potential as a fungicide has been investigated. One study demonstrated its antifungal activity against wood contaminant fungi, suggesting potential applications in protecting organic cultural heritage. []

Q8: Does this compound play a role in plant defense mechanisms?

A8: this compound is a constituent of the essential oil produced by glandular trichomes in the leaves of certain plants, such as Artemisia tridentata vaseyana (mountain big sagebrush). The production of this compound, along with other terpenoids like camphor, increases after pruning, suggesting a role in the plant's response to stress and potential defense against herbivores or pathogens. []

Q9: Does this compound exhibit any anti-inflammatory activity?

A9: Preliminary research suggests that this compound may possess anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with macrophage migration inhibitory factor (MIF). []

Q10: What types of chemical transformations can this compound undergo?

A10: this compound, as a cyclic ketone with a conjugated diene system, is prone to various chemical transformations. Some notable reactions include:

- Photoisomerization: Upon UV irradiation, this compound can undergo photoisomerization, leading to the formation of various structural isomers, including bicyclic ketones and phenols. [, ]

- Reduction: this compound can be reduced to dihydrothis compound, a process facilitated by specific microorganisms or catalysts like Raney nickel. [, ]

- Complexation: this compound can act as a ligand, forming complexes with Lewis acids like boron trihalides (BF3, BCl3, BBr3) or transition metals like iron. These complexes often exhibit distinct reactivity compared to the free ligand. [, , ]

- Dimerization: Under specific conditions, such as treatment with base, a tosylhydrazone derivative of this compound can undergo a unique dimerization process involving a diazo intermediate and a transient cyclopropene, leading to complex polycyclic structures. [, ]

Q11: What analytical techniques are commonly employed to identify and quantify this compound?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for identifying and quantifying this compound in various matrices, such as essential oils and plant extracts. [, , , , , ]

Q12: Can you elaborate on the use of GC-MS for analyzing this compound in essential oils?

A12: GC-MS is a powerful technique for analyzing complex mixtures like essential oils. The essential oil is injected into the GC system, where the components are separated based on their volatility. As each compound elutes from the GC column, it enters the MS detector, which provides structural information based on the compound's fragmentation pattern. This allows for the identification and quantification of this compound within the essential oil. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-6-[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoic acid](/img/structure/B1220973.png)

![2-[[(4-Tert-butylphenyl)-oxomethyl]amino]-4-chlorobenzoic acid](/img/structure/B1220984.png)

![6-[8-(3,4-Dihydroxy-2,4,5-trimethyloxolan-2-yl)-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1220990.png)